molecular formula C11H14OS B1660605 Cyclohexyl(thiophen-2-yl)methanone CAS No. 79852-25-8

Cyclohexyl(thiophen-2-yl)methanone

Cat. No.: B1660605
CAS No.: 79852-25-8
M. Wt: 194.3 g/mol
InChI Key: QOIUOTZUUAADJI-UHFFFAOYSA-N
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Description

Cyclohexyl(thiophen-2-yl)methanone is an organic compound characterized by a ketone group bridging a cyclohexyl moiety and a thiophen-2-yl ring. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.07 g/mol. The compound’s structure is confirmed by 13C NMR spectroscopy, which reveals distinct carbonyl (C=O) and aromatic carbon signals (e.g., thiophene ring carbons at δ ~125–140 ppm) .

Synthetic routes often involve coupling acyl chlorides with organometallic reagents or employing nickel-catalyzed cross-coupling strategies. For instance, describes its synthesis via the GP6 protocol, using cyclohexyl(3,3-dimethylcycloprop-1-en-1-yl)(phenyl)methanol as a precursor, followed by purification via gradient chromatography . The cyclohexyl group introduces steric bulk, which may influence reactivity and crystallization behavior .

Properties

IUPAC Name

cyclohexyl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUOTZUUAADJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290848
Record name Cyclohexyl(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79852-25-8
Record name NSC71459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclohexyl(thiophen-2-yl)methanone with structurally related methanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Steric/Electronic Effects
This compound C₁₁H₁₄OS 194.07 Cyclohexyl group, thiophen-2-yl High steric bulk reduces rotational freedom
Cyclopentyl(thiophen-2-yl)methanone C₁₀H₁₂OS 180.27 Cyclopentyl group, thiophen-2-yl Lower steric hindrance vs. cyclohexyl
Phenyl-(benzo[b]thiophen-2-yl)methanone C₁₅H₁₀ClNO₂S 303.77 Benzo[b]thiophene, phenyl substituents Extended conjugation enhances stability

Key Observations:

Steric Effects: The cyclohexyl group in this compound causes significant steric hindrance compared to its cyclopentyl analog. This was demonstrated in indole-based methanones, where cyclohexyl substituents suppressed spectral peaks due to restricted molecular motion .

Spectral Differences: The 13C NMR spectrum of this compound shows a carbonyl signal at δ ~200 ppm, typical for aryl ketones, while cyclopentyl analogs exhibit similar but slightly upfield shifts due to reduced ring strain .

Synthetic Accessibility: Cyclopentyl(thiophen-2-yl)methanone is commercially discontinued, highlighting challenges in scaling production compared to the cyclohexyl variant, which is synthesized via robust protocols like GP6 .

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